(10-Hexadecylanthracen-9-YL)acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the anthracene, facilitating the nucleophilic substitution reaction .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(10-Hexadecylanthracen-9-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The anthracene ring can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The acetic acid moiety can participate in esterification reactions to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Esterification reactions often require acid catalysts like sulfuric acid or hydrochloric acid.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various esters depending on the alcohol used in the reaction.
Scientific Research Applications
(10-Hexadecylanthracen-9-YL)acetic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (10-Hexadecylanthracen-9-YL)acetic acid involves its interaction with cellular membranes and molecular targets within cells. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular signaling pathways. Additionally, the anthracene moiety may interact with specific proteins or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Anthraceneacetic acid: Lacks the hexadecyl chain, resulting in different physical and chemical properties.
Hexadecylbenzoic acid: Contains a benzene ring instead of an anthracene ring, leading to variations in reactivity and applications.
Uniqueness
(10-Hexadecylanthracen-9-YL)acetic acid is unique due to its combination of an anthracene ring and a long alkyl chain, which imparts distinct amphiphilic properties. This structural feature makes it particularly interesting for applications involving interactions with lipid membranes and the development of advanced materials .
Properties
CAS No. |
62764-99-2 |
---|---|
Molecular Formula |
C32H44O2 |
Molecular Weight |
460.7 g/mol |
IUPAC Name |
2-(10-hexadecylanthracen-9-yl)acetic acid |
InChI |
InChI=1S/C32H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-26-27-21-16-18-23-29(27)31(25-32(33)34)30-24-19-17-22-28(26)30/h16-19,21-24H,2-15,20,25H2,1H3,(H,33,34) |
InChI Key |
DJLLDMXEWCAUDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=C2C=CC=CC2=C(C3=CC=CC=C31)CC(=O)O |
Origin of Product |
United States |
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